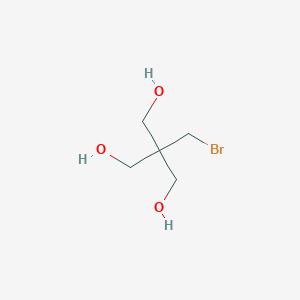
1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-
Cat. No. B150669
M. Wt: 199.04 g/mol
InChI Key: MMHHBAUIJVTLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06180664B2
Procedure details


200 g (1.47 mol) of pentaerythritol (PE), 1.51 of glacial acetic acid and 17 ml of 48% HBr are refluxed for 1.5 h. A further 170 ml of 48% HBr are added and the reaction mixture is then boiled for another 3 h. The same procedure is repeated with the addition of 96 ml of HBr. The glacial acetic acid and water are then distilled off completely, 750 ml of 98% ethanol and 50 ml of 48% HBr are added to the viscous residue and approx. 500 ml of ethanol are removed by slow distillation. A further 750 ml of ethanol are subsequently added and then distilled off completely. After the addition of 500 ml of toluene, the solvent is distilled off and the same procedure is repeated. The viscous residue is boiled for several hours with 500 ml of dry ether, with stirring, until a white solid deposits. The solid is filtered off with suction, washed with dry ether, dried and recrystallized from chloroform/ethyl acetate=3:2. Yield: 50%. M.p.=75-76° C.





Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4]O.[BrH:10]>C(O)(=O)C>[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][Br:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(CO)(CO)CO
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Three
|
Name
|
|
|
Quantity
|
96 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, until a white solid deposits
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The glacial acetic acid and water are then distilled off completely
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
750 ml of 98% ethanol and 50 ml of 48% HBr are added to the viscous residue and approx. 500 ml of ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are removed by slow distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A further 750 ml of ethanol are subsequently added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled off completely
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition of 500 ml of toluene
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is distilled off
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The viscous residue is boiled for several hours with 500 ml of dry ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dry ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from chloroform/ethyl acetate=3:2
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC(CBr)(CO)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
